molecular formula C19H19N3O5 B10996514 2-(4-hydroxyphthalazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(4-hydroxyphthalazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B10996514
M. Wt: 369.4 g/mol
InChI Key: XRIXCZJBPXJFPB-UHFFFAOYSA-N
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Description

2-(4-hydroxyphthalazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phthalazine core substituted with a hydroxy group and an acetamide moiety linked to a trimethoxyphenyl group. Its structural complexity allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazine core, which can be synthesized from phthalic anhydride through a series of reactions involving hydrazine hydrate. The hydroxy group is introduced via selective hydroxylation.

The acetamide linkage is formed by reacting the phthalazine derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine. The final step involves coupling the acetamide intermediate with 3,4,5-trimethoxyphenylamine under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques like recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphthalazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation or reagents like SnCl₂ (tin(II) chloride) in acidic conditions.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 2-(4-hydroxyphthalazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery due to its ability to interact with biological targets.

Medicine

In medicine, this compound could be investigated for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities. Its structural features suggest it could interact with various biological pathways, making it a candidate for therapeutic development.

Industry

In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The hydroxy and methoxy groups may facilitate binding to active sites or influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    2-(4-hydroxyphthalazin-1-yl)-N-phenylacetamide: Lacks the trimethoxyphenyl group, which may reduce its biological activity.

    2-(4-hydroxyphthalazin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide: Similar but with fewer methoxy groups, potentially altering its reactivity and interactions.

    2-(4-hydroxyphthalazin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide: Another variant with different substitution patterns on the phenyl ring.

Uniqueness

2-(4-hydroxyphthalazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological interactions

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

2-(4-oxo-3H-phthalazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C19H19N3O5/c1-25-15-8-11(9-16(26-2)18(15)27-3)20-17(23)10-14-12-6-4-5-7-13(12)19(24)22-21-14/h4-9H,10H2,1-3H3,(H,20,23)(H,22,24)

InChI Key

XRIXCZJBPXJFPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CC2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

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